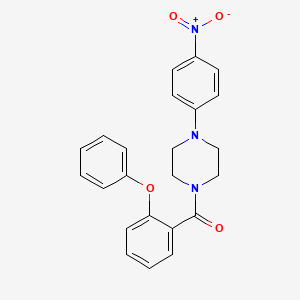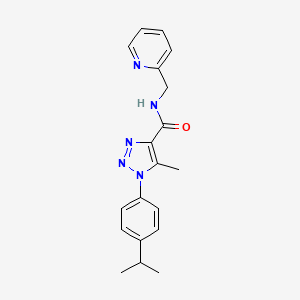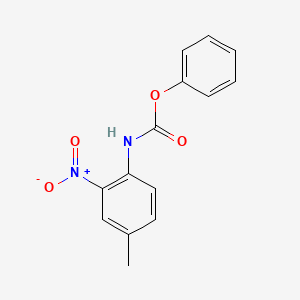
1-(4-nitrophenyl)-4-(2-phenoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(2-phenoxybenzoyl)piperazine, commonly known as NPPB, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
NPPB acts as a non-specific blocker of chloride channels, preventing the movement of chloride ions across the cell membrane. It is thought to bind to a specific site on the channel protein, thereby preventing the channel from opening and allowing chloride ions to flow through. This mechanism of action has been used to study the role of chloride channels in various biological processes.
Biochemical and Physiological Effects:
NPPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, reduce neurotransmitter release in neurons, and reduce the contraction of smooth muscle cells. NPPB has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPPB in lab experiments is its specificity for chloride channels. This allows researchers to selectively block chloride channels and study their role in various biological processes. However, NPPB also has some limitations, including its non-specificity for different types of chloride channels and its potential off-target effects on other ion channels.
Orientations Futures
There are several potential future directions for research on NPPB. One area of interest is the development of more specific and potent blockers of chloride channels. Another area of interest is the study of the role of chloride channels in the regulation of immune cell function and inflammation. Additionally, the potential use of NPPB as a therapeutic agent for diseases such as cystic fibrosis and asthma is an area of ongoing research.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and mechanism of action. It has been used to study the role of chloride channels in various biological processes and has potential applications in the treatment of several diseases. Ongoing research on NPPB and its derivatives will continue to provide valuable insights into the role of chloride channels in health and disease.
Méthodes De Synthèse
NPPB can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 2-phenoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine in the presence of a catalyst to yield NPPB.
Applications De Recherche Scientifique
NPPB has been extensively used in scientific research as a tool to study various biological processes. It has been used as a blocker of chloride channels, such as CFTR and VRAC, and as an inhibitor of TRPV1 and TRPV4 channels. NPPB has also been used to study the role of chloride channels in the regulation of insulin secretion and neurotransmitter release.
Propriétés
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-23(21-8-4-5-9-22(21)30-20-6-2-1-3-7-20)25-16-14-24(15-17-25)18-10-12-19(13-11-18)26(28)29/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQEBBGKWIPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)

![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)